5-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide
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Overview
Description
5-Chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, material science, and various industrial processes. This compound, in particular, has garnered attention due to its potential therapeutic properties and utility in scientific research.
Mechanism of Action
Target of Action
Thiophene and its substituted derivatives, which include this compound, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of physiological effects .
Biochemical Pathways
Thiophene derivatives have been reported to interact with a variety of biochemical pathways, leading to their diverse therapeutic properties .
Result of Action
Thiophene derivatives have been reported to have a wide range of biological and physiological effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Biochemical Analysis
Biochemical Properties
They exhibit a wide range of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiophene derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the cyclization of 2-aminothiophene derivatives with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate thiophene carboxamide, which is then chlorinated and cyano-substituted to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasound-assisted synthesis can also be employed to improve reaction rates and product yields.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: : Reduction reactions can lead to the formation of thiophene derivatives with reduced functional groups.
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include thiophene sulfoxides, thiophene sulfones, and various substituted thiophene derivatives .
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Medicinal Chemistry: : It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting cancer and microbial infections.
Material Science: : Its unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biology: : It can be employed as a probe in biological studies to understand cellular processes and interactions.
Industry: : The compound is utilized in the development of new materials and chemicals with improved performance and sustainability.
Comparison with Similar Compounds
When compared to other thiophene derivatives, 5-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide stands out due to its unique combination of functional groups. Similar compounds include 2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide and N'- (3-cyano-4,5-dimethylthiophen-2-yl)-N,N-dimethylmethanimidamide
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Properties
IUPAC Name |
5-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2OS2/c1-6-7(2)17-12(8(6)5-14)15-11(16)9-3-4-10(13)18-9/h3-4H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFVXXSXTJYXJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(S2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.